(2-Ethylpiperidin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
(2-ETHYLPIPERIDINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound with potential applications in various scientific fields. Its structure includes a piperidine ring, a methoxyphenyl group, and an isoxazolo[5,4-b]pyridine moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ETHYLPIPERIDINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the methoxyphenyl group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated isoxazole intermediate.
Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Final assembly: The final step involves the coupling of the piperidine ring with the isoxazole-methoxyphenyl intermediate, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2-ETHYLPIPERIDINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole moiety, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or isoxazole derivatives.
Scientific Research Applications
(2-ETHYLPIPERIDINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-ETHYLPIPERIDINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(pyridin-2-yl)methanone: A related compound with a similar core structure but different substituents.
(4-Methoxyphenyl)(pyridin-2-yl)methanone: Another similar compound with a methoxy group on the phenyl ring.
Uniqueness
(2-ETHYLPIPERIDINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is unique due to its combination of a piperidine ring, methoxyphenyl group, and isoxazolo[5,4-b]pyridine moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2-ethylpiperidin-1-yl)-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C22H25N3O3/c1-4-16-7-5-6-12-25(16)22(26)18-13-19(15-8-10-17(27-3)11-9-15)23-21-20(18)14(2)24-28-21/h8-11,13,16H,4-7,12H2,1-3H3 |
InChI Key |
JRBOHSAHEZVEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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